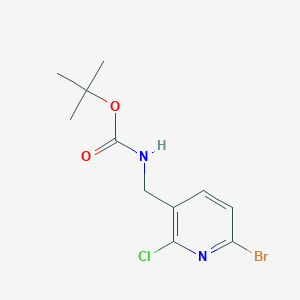
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Übersicht
Beschreibung
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a pyridine ring, along with a methylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine as the starting material.
Reaction with Isocyanate: The pyridine derivative is reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate.
Catalysts and Solvents: Common catalysts used in this reaction include palladium-based catalysts, and solvents such as dichloromethane or tetrahydrofuran are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring allows for strong binding interactions, which can inhibit enzyme activity or modulate receptor function. The methylcarbamate group also plays a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-chloropyridine: Lacks the methylcarbamate group, making it less versatile in certain applications.
Tert-butyl (6-chloropyridin-3-YL)-methylcarbamate: Similar structure but without the bromine atom, which affects its reactivity and binding properties.
Tert-butyl (6-bromo-2-methylpyridin-3-YL)-methylcarbamate: Contains a methyl group instead of a chlorine atom, leading to different chemical behavior.
Uniqueness
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is unique due to the combination of the bromine and chlorine atoms on the pyridine ring, along with the methylcarbamate group. This unique structure provides distinct chemical properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-bromo-2-chloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUAFUDQXGVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132227 | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-48-0 | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


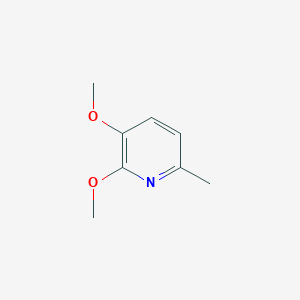

![2-Bromo-N-[4-(heptyloxy)phenyl]acetamide](/img/structure/B1389865.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)
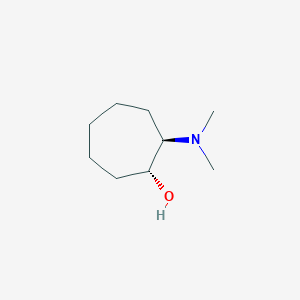
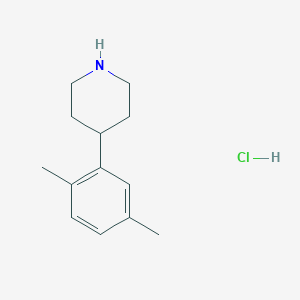
![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)
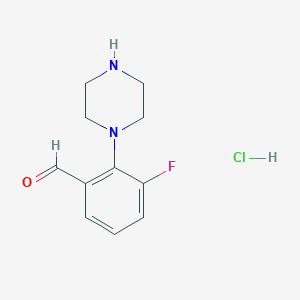
![Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-](/img/structure/B1389880.png)
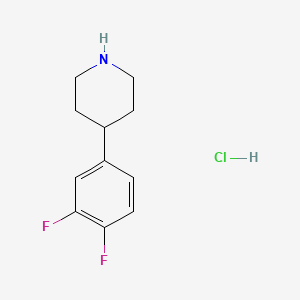

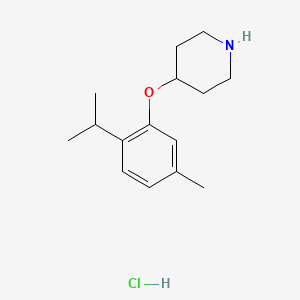
![4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1389884.png)
